(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride, with the chemical formula CHClN and CAS number 1032156-97-0, is a chiral amine compound. It features a propan-1-amine backbone substituted with a 4-ethylphenyl group. This compound is categorized under amines and is often encountered in research settings, particularly in studies related to pharmacology and medicinal chemistry. Its molecular weight is approximately 199.72 g/mol, and it is typically presented as a hydrochloride salt for stability and solubility purposes .
These reactions are significant for synthesizing various derivatives that may exhibit different biological activities.
Several synthetic routes can be employed to produce (R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride:
These methods highlight the importance of chirality in determining the biological activity of the compound.
(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride primarily finds applications in:
Its unique structure allows it to serve various roles in research and development within medicinal chemistry.
Interaction studies involving (R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride focus on its binding affinity to various receptors, particularly those involved in neurotransmission. Investigations often assess:
These studies are crucial for understanding the therapeutic potential and safety profile of the compound.
(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride shares structural similarities with several other compounds, which can provide context for its uniqueness:
| Compound Name | CAS Number | Structural Features | Similarity |
|---|---|---|---|
| (R)-1-(p-Tolyl)propan-1-amine hydrochloride | 856646-02-1 | p-Tolyl group instead of 4-Ethyl | 1.00 |
| (R)-1-(m-Tolyl)propan-1-amine hydrochloride | 1391356-26-5 | m-Tolyl group | 1.00 |
| (R)-1-(o-Tolyl)propan-1-amine hydrochloride | 856562-93-1 | o-Tolyl group | 0.97 |
| (S)-1-(2,4-Dimethylphenyl)propan-1-amne hydrochloride | 1032114-81-0 | Dimethyl-substituted phenyl group | 0.97 |
These compounds highlight variations in substituents on the phenyl ring, which can significantly influence their biological activity and pharmacological profiles.